
BQ-788
Overview
Description
BQ-788 (N-cis-2,6-dimethylpiperidinocarbonyl-L-γ-methylleucyl-D-1-methoxycarbonyltryptophanyl-D-norleucine*) is a potent and selective endothelin B (ETB) receptor antagonist . It exhibits high affinity for ETB receptors, with an IC50 of 1.2 nM in human Girardi heart cells, while showing minimal activity at ETA receptors (IC50 = 1,300 nM) . This compound is widely used to investigate ETB receptor-mediated physiological and pathological processes, including vasoconstriction, sodium/water homeostasis, and fibrosis. In vivo, this compound abolishes ETB-mediated depressor responses to endothelin-1 (ET-1) and sarafotoxin 6c (S6c) while enhancing pressor responses, confirming its functional selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
BQ-788 is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Formation of the Core Structure: The core structure of this compound is built using a series of condensation and cyclization reactions. Key reagents include amino acids, protecting groups, and coupling agents.
Functional Group Modifications: The core structure undergoes various modifications to introduce functional groups that enhance its binding affinity and selectivity for the ETB receptor. Common reagents include acylating agents, reducing agents, and oxidizing agents.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure scalability and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
BQ-788 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding amines and alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions to introduce different functional groups. Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Properties of BQ-788
This compound exhibits a high affinity for the ETB receptor, with an inhibition constant (IC50) of approximately 1.2 nM for blocking endothelin-1 binding to human heart cells . This specificity makes it a valuable tool in understanding the role of ETB receptors in various physiological and pathological processes.
Cancer Treatment
One notable application of this compound is in cancer therapy, particularly melanoma. A study involving intralesional administration of this compound demonstrated its potential to reduce melanoma cell viability. In this trial, patients showed signs of decreased expression of EDNRB and Ki67, indicating reduced tumor proliferation . The study also noted increased immune cell infiltration in treated tumors, suggesting an indirect mechanism of action through enhanced immune response.
Patient | Dosage (mg) | Observations |
---|---|---|
1 | 3 | No adverse events; decreased EDNRB expression |
2 | 8 | Increased lymphocyte infiltration; tumor necrosis observed |
5 | 10 | Significant inhibition of lesion growth after prolonged treatment |
Gastrointestinal Disorders
This compound has also been investigated for its effects on gastrointestinal motility. Research indicates that modulation of glial ETB receptors by this compound can inhibit intestinal motility linked to postoperative ileus . This suggests a potential therapeutic role in managing gastrointestinal complications following surgery.
Inflammatory Conditions
This compound's role in inflammatory conditions has been highlighted through studies examining its effects on leukocyte recruitment. In endothelial cell models activated by TNF-α, treatment with this compound significantly reduced leukocyte adhesion, indicating its potential as an anti-inflammatory agent . This property could be beneficial in conditions characterized by excessive inflammation.
Case Studies and Research Findings
Numerous studies have explored the applications of this compound across different fields:
Melanoma Case Study
In a clinical trial involving five melanoma patients, intralesional administration of this compound was well tolerated, with no adverse effects reported. The study emphasized the need for further research to establish optimal dosing regimens and patient selection based on EDNRB expression levels .
Postoperative Ileus Study
A study focused on postoperative ileus demonstrated that this compound could effectively modulate neuronal pathways involved in gastrointestinal motility, providing insights into its potential use for preventing ileus after abdominal surgeries .
Mechanism of Action
BQ-788 exerts its effects by selectively binding to the endothelin B receptor (ETB receptor), thereby blocking the binding of endothelin-1 (ET-1) and other endothelins. This inhibition prevents the downstream signaling pathways that lead to vasoconstriction, cell proliferation, and other physiological effects. The primary molecular targets include the ETB receptor and associated G-protein coupled receptor pathways .
Comparison with Similar Compounds
Selectivity Profiles
Key Findings :
- This compound’s ETB selectivity is superior to RES-701, which shows weak functional antagonism in human bronchus despite binding affinity .
Functional vs. Binding Potency Discrepancies
- This compound : In rabbit pulmonary artery, this compound’s functional pKB (5.2) was significantly lower than its binding pKB (8.4), likely due to tissue-specific receptor conformations or assay conditions . Similar discrepancies were observed in guinea pig bronchus, where this compound showed weak inhibition of S6c-induced contractions (pKB = 5.5) .
- BQ-123 : In angiotensin II-infused rats, BQ-123 increased outer medullary perfusion by 30% while reducing MAP, highlighting its ETA-mediated renal vasodilation .
Tissue-Specific Effects
Key Findings :
- In renal hemodynamics, ETB blockade with this compound counteracts ETA-mediated benefits (e.g., BQ-123’s renal vasodilation), emphasizing the dual role of ET receptors in blood pressure regulation .
Clinical and Preclinical Outcomes
Key Findings :
- In hypertensive patients, BQ-123 (ETA antagonist) reduced blood pressure (-13% MAP) and improved renal blood flow (+38.8%), whereas this compound caused renal vasoconstriction .
- This compound’s antidiuretic effects are ETB-specific, contrasting with SPP301, which requires higher doses for similar outcomes .
Biological Activity
BQ-788 is a selective antagonist of the endothelin type B (ETB) receptor, primarily known for its role in modulating the effects of endothelin-1 (ET-1), a potent vasoconstrictor involved in various physiological and pathological processes. This compound has been extensively studied for its biological activity, particularly in the context of cardiovascular health, renal function, and cancer biology.
This compound selectively inhibits ETB receptors with a high affinity (IC50 = 1.2 nM) while showing minimal activity against ETA receptors (IC50 = 1300 nM) in vitro . This selectivity allows researchers to explore the specific roles of ETB receptors in various biological contexts without interference from ETA receptor activity.
Pharmacological Effects
-
Vasodilation and Blood Pressure Regulation :
- In isolated rabbit pulmonary arteries, this compound has been shown to competitively inhibit ETB receptor-mediated vasoconstriction without exhibiting agonistic properties .
- In conscious rats, administration of this compound resulted in increased blood pressure, indicating its role in blocking ETB-mediated depressor responses .
-
Renal Function :
- A study investigating post-ischemic acute kidney injury (AKI) found that while ETA receptor antagonism (using Atrasentan) provided significant protective effects against renal injury, this compound did not demonstrate similar protective benefits. This suggests that ETB receptor blockade may not be as effective in preventing renal damage during ischemic events .
- Cancer Biology :
Summary of Findings
The biological activity of this compound can be summarized as follows:
Case Study: Acute Kidney Injury
In a controlled study using CD-1 mice subjected to unilateral ischemia, researchers assessed the impact of this compound on renal function post-injury. The findings indicated that while ETA antagonism conferred significant protection against renal mass loss and injury, treatment with this compound did not yield similar results. This highlights the distinct roles of ETA and ETB receptors in renal pathology .
Research on Cancer Therapeutics
In another investigation focused on melanoma, this compound was applied intralesionally to assess its effects on tumor growth. The study reported that this compound not only reduced tumor cell viability but also showed good tolerability among subjects, suggesting its potential as a therapeutic agent in cancer treatment .
Q & A
Basic Research Questions
Q. How does BQ-788 distinguish ETB receptor-mediated effects from ETA receptor activity in experimental models?
Methodological Answer: To isolate ETB receptor effects, co-administer this compound with ETB-selective agonists like BQ-3020 or sarafotoxin S6c. This compound exhibits high selectivity for ETB receptors (IC₅₀ = 1.2 nM in human Girardi heart cells) versus ETA receptors (IC₅₀ = 1300 nM in SK-N-MC neuroblastoma cells) . In functional assays, use isolated rabbit pulmonary arteries to assess inhibition of ETB agonist-induced vasoconstriction (pA₂ = 8.4). For in vivo validation, monitor blood pressure responses in rats: this compound (1 mg/kg, i.v.) blocks ET-1-induced depressor responses but not pressor effects, confirming ETB specificity .
Q. What experimental approaches validate this compound’s antagonism of ETB receptors in vivo?
Methodological Answer: Key in vivo validation methods include:
- Plasma ET-1 measurement : this compound increases plasma ET-1 concentrations due to blockade of ETB-mediated clearance (e.g., 3 mg/kg/h i.v. in conscious rats) .
- Hemodynamic monitoring : In Dahl salt-sensitive hypertensive rats, this compound (3 mg/kg/h i.v.) elevates mean arterial pressure by ~20 mmHg, reflecting ETB antagonism .
- Agonist challenge tests : Administer ETB-selective agonists (e.g., sarafotoxin S6c) and observe inhibition of depressor responses in rodent models .
Advanced Research Questions
Q. How to address contradictory results when this compound is used alone versus combined with ETA antagonists (e.g., BQ-123)?
Methodological Answer: Contradictions arise from tissue-specific receptor expression and hemodynamic interactions. For example:
- In hypertensive patients, this compound alone transiently dilates vasculature, but combined with BQ-123 (ETA antagonist), it enhances vasodilation (63% vs. 33% in forearm blood flow) .
- In renal studies, this compound alone reduces renal blood flow (RBF) in angiotensin II-infused rats by 29%, but combined with BQ-123, this effect is abolished .
Protocol Recommendations :
Q. How to resolve paradoxical vasoconstrictor vs. vasodilator responses to this compound in different populations?
Methodological Answer: ETB receptors mediate dual roles: vasodilation via endothelial NO release and vasoconstriction via smooth muscle activation.
- Healthy subjects : this compound causes vasoconstriction (e.g., 17% decrease in forearm blood flow) due to ETB blockade reducing NO-dependent dilation .
- Hypertensive patients : this compound transiently increases blood flow via unopposed ETA-mediated vasodilation .
Experimental Design :
Q. What methodologies assess this compound’s role in modulating pain and inflammation?
Methodological Answer: this compound reduces inflammatory pain via ETB blockade in murine models:
- Mechanical/thermal hyperalgesia : Inject 30 nmol this compound subcutaneously; measure paw withdrawal thresholds and latency .
- Inflammatory markers : Quantify myeloperoxidase (MPO) activity (64% inhibition) and lipid peroxidation in spinal/peripheral tissues .
- Co-administration : Pair with clazosentan (dual ETA/ETB antagonist) to differentiate receptor contributions .
Q. How to design studies investigating this compound’s anti-proliferative effects in cancer or smooth muscle cells?
Methodological Answer:
- Cell proliferation assays : Treat human tracheal smooth muscle cells with ET-1 (1–100 nM) and this compound (10 µM). Measure DNA synthesis via [³H]-thymidine incorporation; this compound blocks ETB-mediated proliferation without affecting EGF-induced growth .
- Tumor models : Use xenografts to test this compound’s inhibition of ET-1-driven tumor growth, monitoring plasma ET-1 as a biomarker .
Notes for Experimental Reproducibility
- Dosage : Use 1–3 mg/kg i.v. for in vivo studies; 10 µM for in vitro functional assays .
- Solubility : Prepare stock in DMSO (170 mg/mL) and dilute in corn oil for in vivo use .
- Controls : Include ETB-selective agonists (e.g., BQ-3020) and ETA antagonists (e.g., BQ-123) to validate receptor specificity .
Properties
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H51N5O7/c1-8-9-16-25(31(42)43)35-29(40)26(18-23-20-38(33(45)46-7)28-17-11-10-15-24(23)28)36-30(41)27(19-34(4,5)6)37-32(44)39-21(2)13-12-14-22(39)3/h10-11,15,17,20-22,25-27H,8-9,12-14,16,18-19H2,1-7H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43)/t21-,22+,25-,26-,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAHKJMGDSJDRG-DJYQTOCQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)O)NC(=O)[C@@H](CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)[C@H](CC(C)(C)C)NC(=O)N3[C@@H](CCC[C@@H]3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H51N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173326-37-9 | |
Record name | BQ-788 free acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173326379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BQ-788 FREE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MB0YNA8DJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.